molecular formula C18H27N3OS B2939991 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide CAS No. 392320-86-4

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide

Cat. No. B2939991
CAS RN: 392320-86-4
M. Wt: 333.49
InChI Key: NCEXPROYHQSIPZ-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide” is a complex organic compound. It contains an adamantyl group, which is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The adamantyl group is part of a larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an adamantyl group, a thiadiazol group, and a methylpentanamide group . The adamantyl group is a type of polycyclic hydrocarbon that has unique physical and chemical properties . The thiadiazol group is a type of heterocyclic compound that contains sulfur and nitrogen atoms . The methylpentanamide group is a type of amide that contains a pentyl (five-carbon) chain .

Advantages and Limitations for Lab Experiments

One of the main advantages of using ADAMANT in lab experiments is its unique biochemical and physiological effects. ADAMANT has been shown to possess a range of properties that make it a promising candidate for various applications. However, one of the limitations of using ADAMANT is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on ADAMANT. One area of interest is the development of novel ADAMANT derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of ADAMANT in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of ADAMANT and its potential side effects.

Synthesis Methods

The synthesis of ADAMANT involves the reaction of 1-adamantylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then subjected to a reaction with methyl chloroformate and pentanamine, yielding the final compound, ADAMANT.

Scientific Research Applications

ADAMANT has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of ADAMANT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that ADAMANT possesses neuroprotective properties and can inhibit the aggregation of amyloid beta and alpha-synuclein, which are key pathological features of these diseases.

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c1-3-4-5-15(22)21(2)17-20-19-16(23-17)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEXPROYHQSIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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